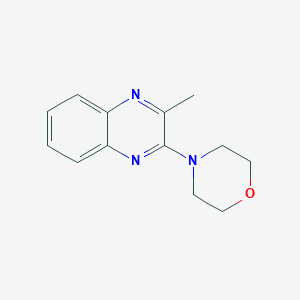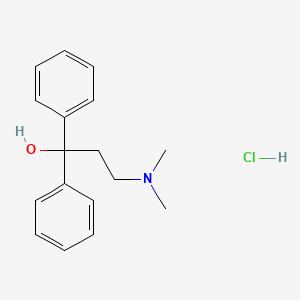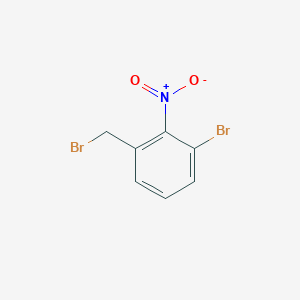
1-Bromo-3-(bromomethyl)-2-nitrobenzene
Overview
Description
1-Bromo-3-(bromomethyl)-2-nitrobenzene is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a bromomethyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(bromomethyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 3-(bromomethyl)-2-nitrobenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(bromomethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a high oxidation state.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium amide (KNH2) in solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with catalysts like Pd/C or iron powder (Fe) in acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atoms.
Reduction: The major product is 3-(bromomethyl)-2-aminobenzene.
Oxidation: Potential products include further oxidized derivatives, although these reactions are less common.
Scientific Research Applications
1-Bromo-3-(bromomethyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving nitro and bromomethyl groups.
Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(bromomethyl)-2-nitrobenzene involves its reactivity towards nucleophiles and reducing agents. The bromine atoms and the nitro group are key functional groups that dictate the compound’s reactivity. The nitro group can participate in electron-withdrawing interactions, making the benzene ring more susceptible to nucleophilic attack. The bromomethyl group can undergo substitution reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
1-Bromo-3-(bromomethyl)-2-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-2-nitrobenzene: Lacks the bromomethyl group, resulting in different reactivity and applications.
3-Bromo-2-nitrotoluene: Contains a methyl group instead of a bromomethyl group, leading to variations in chemical behavior.
1-Bromo-4-(bromomethyl)-2-nitrobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJWASKQHNPDBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732350 | |
| Record name | 1-Bromo-3-(bromomethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63471-25-0 | |
| Record name | 1-Bromo-3-(bromomethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(E)-{2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B1659023.png)
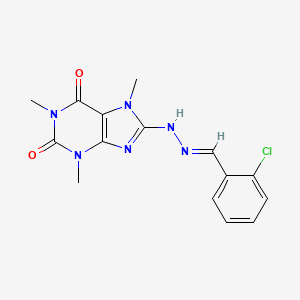
![3-Hydroxy-4-[(4-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B1659028.png)
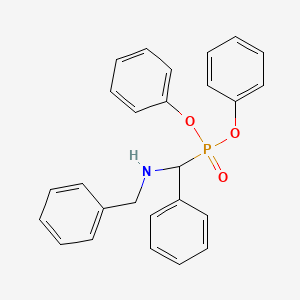
![Acetamide, N-[3,5-bis(trifluoromethyl)phenyl]-2-cyano-](/img/structure/B1659030.png)
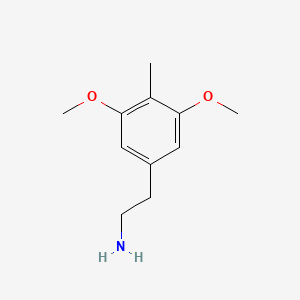
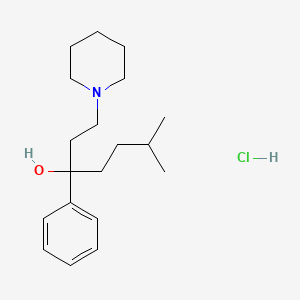
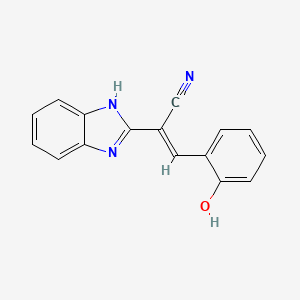

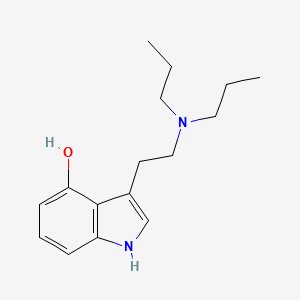
![N,N-Dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1659037.png)
